molecular formula C9H9N3O B1304624 3-(Methylamino)-3,4-dihydroquinazolin-4-one CAS No. 60512-86-9

3-(Methylamino)-3,4-dihydroquinazolin-4-one

Cat. No. B1304624
Key on ui cas rn: 60512-86-9
M. Wt: 175.19 g/mol
InChI Key: JKSIQISCRSIACR-UHFFFAOYSA-N
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Patent
US05276038

Procedure details

A mixture of 3-methylamino-4(3H)quinazolinone (2.00 g, 11.4 mmol) and 4-chlorophenyl isocyanate 2.01 g, 13.1 mmol) in 1,2-dichloroethane is heated at reflux for 72 hours, concentrated in vacuo and diluted with ether. The organic mixture is heated to reflux and filtered. The filter cake is washed with ether and dried to give the title product as a white solid, 3.61 g (96%), mp 186°-188° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][N:3]1[C:12](=[O:13])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4]1.[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([N:21]=[C:22]=[O:23])=[CH:17][CH:16]=1>ClCCCl>[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([NH:21][C:22](=[O:23])[N:2]([N:3]2[C:12](=[O:13])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]=[CH:4]2)[CH3:1])=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CNN1C=NC2=CC=CC=C2C1=O
Name
Quantity
2.01 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N=C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 72 hours
Duration
72 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with ether
TEMPERATURE
Type
TEMPERATURE
Details
The organic mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake is washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC(N(C)N1C=NC2=CC=CC=C2C1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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